molecular formula C20H22N2O6S B1403100 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid CAS No. 1335206-40-0

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid

Cat. No. B1403100
M. Wt: 418.5 g/mol
InChI Key: NWSKDGKSEBRUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as ({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate .


Molecular Structure Analysis

The molecular formula of the compound is C19H19NO5 . The IUPAC name is 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid . The InChI and SMILES strings are also available .

Scientific Research Applications

Synthesis and Modification

  • The reactions of 9-aminofluorene derivatives, which are structurally similar to the compound , have been studied for the formation of various derivatives including N-carbethoxy derivatives and substituted ammonium carbamates (Neish, 2010).
  • A method for the preparation of enantiomerically pure Fmoc-protected amino acids from N-[N'-(Fmoc)amino]acylsultams has been developed (Oppolzer & Lienard, 1992).
  • The synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids has been reported (Ellmerer-Müller et al., 1998).

Application in Peptide Synthesis

  • The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been described. These methods are suitable for large-scale preparation and have been fully characterized (Šebesta & Seebach, 2003).
  • Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared for the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Advanced Chemical Syntheses

  • A novel PPAR α/γ dual agonist was synthesized using a stereoselective synthesis approach, showcasing the potential of this chemical class in the development of potent agents (Qian et al., 2015).
  • The use of the Fmoc (Fluoren-9-ylmethoxycarbonyl) group as a protective group in the synthesis of peptides, especially for ‘difficult sequences’, highlights its utility in peptide chemistry (Johnson et al., 1993).

Safety And Hazards

One source mentions that the compound is an irritant .

properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-methylsulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-29(26,27)22(12-19(23)24)11-10-21-20(25)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSKDGKSEBRUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
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2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
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2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
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2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
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2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Reactant of Route 6
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2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid

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